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Compound of Interest

Compound Name: Siponimod

Cat. No.: B1193602

Introduction

Siponimod (brand name Mayzent®) is a selective sphingosine-1-phosphate (S1P) receptor
modulator approved for the treatment of relapsing forms of multiple sclerosis (MS), including
clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive
multiple sclerosis (SPMS).[1][2][3] It represents a second-generation S1P modulator, designed
for greater selectivity compared to the first-in-class drug, fingolimod, to optimize its therapeutic
effects while potentially mitigating certain side effects.[4] This technical guide provides an in-
depth overview of the foundational research on siponimod, detailing its mechanism of action,
preclinical evidence, pivotal clinical trial data, and pharmacokinetic profile, intended for
researchers, scientists, and drug development professionals.

Mechanism of Action: Dual Effects on Immunity and
the CNS

Siponimod exerts its therapeutic effects through a dual mechanism of action, targeting both
peripheral immune responses and processes within the central nervous system (CNS).[5] This
is achieved by its selective binding and modulation of two specific S1P receptor subtypes: S1P
receptor 1 (S1P1) and S1P receptor 5 (S1P5).

Peripheral Immunomodulation via S1P1

The primary immunomodulatory effect of siponimod is mediated through its action on the
S1P1 receptor on lymphocytes. Lymphocyte egress from secondary lymphoid organs is
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dependent on an S1P gradient, which they follow by virtue of their surface S1P1 receptors.

Siponimod acts as a functional antagonist of S1P1. Upon binding, it causes the persistent
internalization and degradation of the S1P1 receptor, rendering the lymphocyte unresponsive
to the S1P gradient. This reversible sequestration of lymphocytes, particularly naive and central
memory T and B cells, within the lymph nodes prevents their entry into the peripheral
circulation and subsequent infiltration into the CNS. This reduction in circulating lymphocytes is
thought to limit the inflammatory cascades that drive MS pathology.

Direct Central Nervous System Effects via S1P1 and
S1P5

Siponimod is capable of crossing the blood-brain barrier, allowing it to directly interact with
S1P receptors expressed on various CNS cells.

o S1P1 Receptors are present on astrocytes and neurons. Preclinical studies suggest that
siponimod's modulation of astrocytic S1P1 can have anti-inflammatory effects within the
CNS.

o S1P5 Receptors are highly expressed on oligodendrocytes, the myelin-producing cells of the
CNS, and are also found on neurons. Siponimod is primarily an agonist at the S1P5
receptor, and unlike its effect on S1P1, it does not cause significant receptor internalization.
This agonism is hypothesized to support oligodendrocyte survival, promote remyelination,
and exert neuroprotective effects, potentially contributing to the slowing of disability
progression independent of its peripheral immune effects.

Signaling Pathway Overview

Caption: Siponimod's dual mechanism of action in the periphery and CNS.

Preclinical Research and Experimental Protocols

The dual anti-inflammatory and neuroprotective actions of siponimod were first characterized
in a series of preclinical studies using both in vitro and in vivo models.

In Vitro Receptor Binding and Functional Assays
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» Methodology: Receptor binding affinities and functional activities were determined using
radioligand binding assays and [3*S]GTPyS binding assays in cell lines engineered to
overexpress specific human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, S1P5). To
assess functional antagonism, flow cytometry assays were used on cells expressing tagged
S1P1 and S1P5 receptors to quantify receptor internalization after incubation with
siponimod.

» Key Findings: These assays established siponimod's high selectivity for S1P1 and S1P5.
Siponimod induced robust internalization of S1P1 receptors but not S1P5 receptors,
confirming its functional antagonism at S1P1 and agonist function at S1P5.

Table 1: Siponimod Receptor Selectivity Profile

Half Maximal Effective Concentration
Receptor Subtype

(ECs0)
S1PR1 0.39 nmol/L
S1PR2 > 10,000 nmol/L
S1PR3 > 1,000 nmol/L
S1PR4 750 nmol/L

| SIPR5 | 0.98 nmol/L |

In Vivo Animal Models

o Experimental Autoimmune Encephalomyelitis (EAE) Model:

o Protocol: EAE is a standard animal model for MS, induced in mice by immunization with
myelin antigens to provoke a T-cell-mediated autoimmune attack on the CNS. Siponimod
(often referred to as BAF312 in preclinical literature) was administered to these mice, and
its effects on clinical disease scores, CNS inflammation, and demyelination were
assessed.

o Key Findings: Siponimod treatment significantly ameliorated clinical EAE, which was
associated with a reduction in pathogenic Th17 cells and diminished subpial pathology.
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Studies also confirmed good brain penetration, with brain levels being nearly 10-fold
higher than blood levels.

e Cuprizone-Induced Demyelination Model:

o Protocol: This is a toxicology-based model where mice are fed a diet containing the copper
chelator cuprizone, which induces oligodendrocyte death and subsequent demyelination,
largely independent of peripheral immune cell infiltration. This model allows for the specific
study of effects on demyelination and remyelination.

o Key Findings: In the cuprizone model, siponimod demonstrated the ability to decrease
oligodendrocyte cell death and axon demyelination, supporting its direct neuroprotective
role within the CNS.

Clinical Development and Efficacy

The clinical development of siponimod for MS culminated in the pivotal Phase 11l EXPAND
trial, which was preceded by the Phase Il BOLD study that established the dose.

The EXPAND Trial: Protocol and Workflow

The EXPAND study was a randomized, double-blind, placebo-controlled, event-driven Phase Il
trial designed to evaluate the efficacy and safety of siponimod in patients with SPMS.

o Patient Population: 1,651 patients aged 18-60 with a diagnosis of SPMS and an Expanded
Disability Status Scale (EDSS) score of 3.0-6.5.

e Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either 2 mg
oral once-daily siponimod or a matching placebo.

o Dose Titration: Treatment was initiated with a 5-day dose titration schedule (0.25 mg on days
1-2, 0.5 mg on day 3, 1.0 mg on day 4, 1.25 mg on day 5) to reach the 2 mg maintenance
dose on day 6, mitigating potential cardiac effects like bradycardia.

e Primary Endpoint: The primary endpoint was the time to 3-month confirmed disability
progression (CDP), defined as a sustained increase in EDSS score for at least three months.
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o Key Secondary Endpoints: Included time to 6-month CDP, change in T2 lesion volume,
annualized relapse rate (ARR), and time to confirmed worsening in the Timed 25-Foot Walk
(T25FW) test.

o Study Design: The trial was "event-driven,"” meaning it continued until a prespecified number
of CDP events (374) occurred, ensuring sufficient statistical power.

EXPAND Trial Workflow
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Caption: Workflow of the pivotal Phase IIl EXPAND clinical trial.
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Key Efficacy Results

The EXPAND trial demonstrated a statistically significant and clinically meaningful effect of
siponimod in delaying disability progression in a typical SPMS population.

Table 2: Summary of Key Efficacy Outcomes from the EXPAND Trial

. Siponimod vs. Hazard Ratio (95%
Endpoint Reference
Placebo Cl) | p-value
Disability
Progression

Risk of 3-Month

, - _ HR: 0.79 (0.65-0.95);
Confirmed Disability 21% reduction

) p=0.013
Progression (CDP)

Risk of 6-Month

_ o _ HR: 0.74 (0.60-0.92);
Confirmed Disability 26% reduction

_ p=0.0058
Progression (CDP)
Relapse Activity
Annualized Relapse ) Rate Ratio: 0.45;
55% reduction
Rate (ARR) p<0.0001
MRI Outcomes
T2 Lesion Volume ~80% reduction
_ ' p<0.0001
Increase (relative difference)
Gadolinium-enhancing _
86% reduction p<0.0001

(Gd+) T1 Lesions

| Brain Volume Loss Rate | 23% reduction (relative difference) | p=0.0002 | |

Long-term data from the EXPAND open-label extension showed that the benefits of siponimod
were sustained for up to 5 years, with earlier initiation of treatment associated with better long-
term outcomes.
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Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile

Siponimod exhibits predictable pharmacokinetic properties suitable for once-daily oral dosing.

o Absorption: Extensively absorbed (>70%), with maximal plasma concentrations reached
approximately 4 hours after oral administration. Steady-state is achieved after about 6 days.

 Distribution: The mean volume of distribution (\Vd) is 124 L.

o Metabolism: Siponimod is extensively metabolized, primarily by the CYP2C9 enzyme
(79.3%) and to a lesser extent by CYP3A4 (18.5%). This is a key differentiator from other
S1P modulators and necessitates CYP2C9 genotyping prior to treatment initiation to adjust
dosing for individuals who are intermediate metabolizers and to contraindicate its use in poor
metabolizers (e.g., 3/3 genotype).

o Elimination: The elimination half-life is approximately 30 hours. Complete washout from the
body takes approximately 7-10 days, after which lymphocyte counts return to the normal
range in 90% of patients.

Table 3: Key Pharmacokinetic Parameters of Siponimod

Parameter Value Reference
Time to Cmax (Tmax) ~4 hours

Bioavailability >70%

Elimination Half-life (t¥%) ~30 hours

Time to Steady State ~6 days

Volume of Distribution (Vd) 124 L

| Primary Metabolism Route | CYP2C9 (79.3%) | |

Pharmacodynamic Effects
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The intended pharmacodynamic effect of siponimod is a dose-dependent reduction in the
peripheral blood lymphocyte count. This effect is rapid, with a maximal reduction observed 4-6
hours after the first dose. In clinical studies, siponimod treatment led to a 71% reduction in
absolute lymphocyte count at 6 months. The effect is most pronounced on CD4+ T cells and
CD19+ B cells. This lymphocyte reduction is reversible upon discontinuation of the drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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